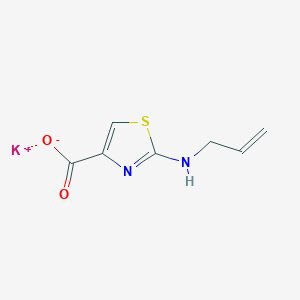

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an allylamino group and a carboxylate group attached to the thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of allylamine with a thiazole derivative. One common method is the condensation of allylamine with 2-bromo-1,3-thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of halogenated thiazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate features a thiazole ring with an allylamino group and a carboxylate moiety. Its molecular formula is C7H8N2O2S, and it is characterized by its high solubility in aqueous solutions due to the presence of potassium and the carboxylate group. The thiazole ring contributes to its reactivity and potential interactions with biological targets.

Applications in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Chiral Building Block : It is utilized in the synthesis of complex organic molecules, particularly those requiring specific stereochemistry.

- Functionalization : The reactive nature of the allylamino group allows for further modifications, making it suitable for creating diverse derivatives.

Research has indicated several promising biological activities associated with this compound:

Enzyme Inhibition

The compound has shown inhibitory effects on key enzymes involved in metabolic processes:

- Xanthine Oxidase Inhibition : Similar compounds have been explored for their ability to inhibit xanthine oxidase, which plays a critical role in purine metabolism. This inhibition can lead to reduced uric acid levels, beneficial for conditions like gout .

- Glucose-6-Phosphate Dehydrogenase (G6PD) : Inhibition of G6PD affects the pentose phosphate pathway, influencing cellular proliferation and differentiation.

Anticancer Potential

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and metabolic disruption.

Antimicrobial Activity

The compound has been tested for antimicrobial properties against various pathogens. Its structural analogs have demonstrated effectiveness against bacteria and fungi, suggesting that this compound could be developed into an antimicrobial agent .

Medicinal Applications

The therapeutic potential of this compound extends to several areas:

- Metabolic Disorders : Given its role as an enzyme inhibitor, it may have applications in treating metabolic disorders such as obesity and diabetes by modulating glucose and fatty acid metabolism.

- Antiviral Properties : Preliminary screenings indicate that derivatives of this compound may inhibit viral proteases, suggesting potential applications in antiviral drug development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated inhibition of G6PD with IC50 values indicating potential for metabolic disorder treatment. |

| Study B | Anticancer Activity | Showed cytotoxicity against breast cancer cell lines with mechanisms involving apoptosis. |

| Study C | Antimicrobial Testing | Evaluated against E. coli and C. albicans, showing moderate activity comparable to established antibiotics. |

Mécanisme D'action

The mechanism of action of Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium 2-(methylamino)-1,3-thiazole-4-carboxylate

- Potassium 2-(ethylamino)-1,3-thiazole-4-carboxylate

- Potassium 2-(propylamino)-1,3-thiazole-4-carboxylate

Uniqueness

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can undergo additional chemical transformations, making this compound a versatile intermediate in organic synthesis.

Activité Biologique

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of allylamine with a thiazole derivative. A common method is the condensation of allylamine with 2-bromo-1,3-thiazole-4-carboxylic acid in the presence of potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures. This method facilitates the formation of the desired product with high yields.

Chemical Structure

The compound features an allylamino group that can form hydrogen bonds with biological molecules, while the thiazole ring is capable of participating in π-π interactions. These structural characteristics are crucial for its biological activity.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. For example, it has been tested against Xanthomonas axonopodis and Xanthomonas oryzae, demonstrating effective inhibition with median effective concentration (EC50) values lower than those of established antimicrobial agents .

- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis. The compound has been investigated for its potential to act as an anticancer agent by interfering with cellular pathways critical for tumor growth .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which are attributed to its ability to modulate inflammatory pathways at the cellular level.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, leading to alterations in their activity. This interaction is primarily facilitated by the formation of hydrogen bonds and π-π interactions due to its chemical structure.

- Cell Signaling Modulation : By influencing cell signaling pathways, the compound can affect gene expression and cellular metabolism. This modulation is crucial for its antimicrobial and anticancer effects .

- Biochemical Pathways : The thiazole core is known for its involvement in diverse biochemical pathways. Compounds containing this moiety have been reported to possess antioxidant, analgesic, and antifungal activities .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Potassium 2-(methylamino)-1,3-thiazole-4-carboxylate | Structure | Moderate antimicrobial activity |

| Potassium 2-(ethylamino)-1,3-thiazole-4-carboxylate | Structure | Lower anticancer potential |

| Potassium 2-(propylamino)-1,3-thiazole-4-carboxylate | Structure | Similar activity profile but less potent |

The presence of the allylamino group in this compound enhances its reactivity and biological activity compared to other amino derivatives.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound had a significantly lower EC50 compared to traditional antibiotics like carbendazim and bismerthiazol, indicating superior antimicrobial properties .

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound inhibited cell growth effectively at concentrations that were non-toxic to normal cells. This selectivity suggests potential for therapeutic use in cancer treatment .

Propriétés

IUPAC Name |

potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S.K/c1-2-3-8-7-9-5(4-12-7)6(10)11;/h2,4H,1,3H2,(H,8,9)(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDRIZHZMCKCT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CS1)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7KN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.